Cap-dependent endonuclease-IN-5
Description
Contextualization of Cap-Dependent Endonucleases as Antiviral Targets
Cap-snatching is a clever strategy used by viruses like influenza, bunyaviruses, and arenaviruses to hijack the host cell's machinery for protein synthesis. ontosight.ai In essence, the virus "snatches" a 5' cap structure from the host's messenger RNA (mRNA) transcripts. ontosight.aiwikipedia.org This stolen cap is then used as a primer to initiate the transcription of the virus's own mRNA. wikipedia.orgembopress.org
The process unfolds in three general steps:
The viral RNA-dependent RNA polymerase (RdRp) or a specific subunit binds to the 5'-methylated cap of the host mRNA. wikipedia.org
A viral endonuclease, a component of the polymerase complex, cleaves the host mRNA a short distance downstream from the cap, typically 10 to 20 nucleotides. wikipedia.orgexpasy.org
This capped RNA fragment is then used to prime the synthesis of viral mRNA by the viral polymerase. wikipedia.orgembopress.org
This mechanism is essential for these viruses as it provides their mRNA with a 5' cap that is recognizable by the host cell's ribosomes, thus ensuring the translation of viral proteins and subsequent replication. ontosight.ai The cap-snatching process for influenza viruses occurs in the nucleus of the host cell, while for most other segmented negative-strand RNA viruses, it takes place in the cytoplasm. expasy.org
The cap-dependent endonuclease (CEN) is an attractive target for antiviral drugs for several key reasons. Firstly, it is an enzyme that is specific to viruses and is not encoded in the human genome. pnas.orghokudai.ac.jp This specificity allows for the development of inhibitors that can selectively target the virus without causing significant harm to the host cells. taylorandfrancis.com
Secondly, the CEN is conserved across various viral families, including Orthomyxoviridae (e.g., influenza viruses) and the order Bunyavirales. pnas.orghokudai.ac.jp The active sites of the CEN from different viruses, such as influenza virus, Hantaan virus, Lassa virus, and La Crosse virus, show structural similarities. pnas.org This conservation provides a basis for the development of broad-spectrum antiviral drugs that can be effective against a range of viruses. pnas.orgnih.gov
The active site of the CEN requires the presence of bivalent metal cations, such as Mg²⁺ or Mn²⁺, for its enzymatic activity. pnas.org This has led to the screening of metal-chelating molecules as potential inhibitors of this viral enzyme. pnas.org The endonuclease domain of the influenza virus polymerase PA subunit has been a particular focus of structural and functional studies to aid in the design of such inhibitors. nih.govsyr.edu
The recognition of the cap-snatching mechanism as a critical step in viral replication spurred the development of inhibitors targeting the cap-dependent endonuclease. embopress.orgnih.gov A significant milestone in this area was the approval of baloxavir (B560136) marboxil, a prodrug of baloxavir acid, which is a selective inhibitor of the influenza cap-dependent endonuclease. acs.orgnih.govnih.gov Baloxavir marboxil represented a new class of anti-influenza drugs, offering a different mechanism of action compared to previously available treatments like neuraminidase inhibitors. mdpi.com
Research has continued to explore other chemical scaffolds for CEN inhibition. For instance, hydroxypyridinone-based compounds have been identified as potent inhibitors that chelate the metal ions in the enzyme's active site. acs.org The development of these inhibitors has been guided by structural studies of the endonuclease domain, which have provided detailed insights into the enzyme's active site and its interaction with substrates and inhibitors. nih.govsyr.edu The emergence of viral strains resistant to existing drugs underscores the importance of developing new inhibitors with different binding modes or that are effective against resistant variants. acs.orgacs.org
Overview of Cap-Dependent Endonuclease-IN-5 in the Landscape of Antiviral Research
Within the broader landscape of antiviral research, this compound has been identified as a potent inhibitor of the cap-dependent endonuclease. medchemexpress.com This compound is noted for its potential anti-influenza activity. probechem.com While detailed public research on this compound is limited, its emergence from patent literature (WO2020078401A1, compound 13-1) suggests it is part of the ongoing effort to develop new and improved CEN inhibitors. medchemexpress.com The development of such compounds is driven by the need for antivirals with potentially lower cytotoxicity and better pharmacokinetic and pharmacodynamic properties. medchemexpress.com The continuous exploration of novel inhibitors like this compound is crucial for expanding the arsenal (B13267) of antiviral therapies, particularly in the face of potential viral resistance to existing drugs.
Structure
2D Structure
Properties
Molecular Formula |
C27H21F2N3O4S2 |
|---|---|
Molecular Weight |
553.6 g/mol |
IUPAC Name |
(3R)-2-[(2S)-6,7-difluoro-14-methyl-10,13-dithiatetracyclo[9.7.0.03,8.012,16]octadeca-1(11),3(8),4,6,12(16),14,17-heptaen-2-yl]-11-hydroxy-5-oxa-1,2,8-triazatricyclo[8.4.0.03,8]tetradeca-10,13-diene-9,12-dione |
InChI |
InChI=1S/C27H21F2N3O4S2/c1-13-10-14-2-3-16-22(15-4-5-18(28)21(29)17(15)12-37-26(16)25(14)38-13)32-20-11-36-9-8-30(20)27(35)23-24(34)19(33)6-7-31(23)32/h2-7,10,20,22,34H,8-9,11-12H2,1H3/t20-,22+/m1/s1 |
InChI Key |
ZBSGCGAWEFAVSO-IRLDBZIGSA-N |
Isomeric SMILES |
CC1=CC2=C(S1)C3=C(C=C2)[C@H](C4=C(CS3)C(=C(C=C4)F)F)N5[C@@H]6COCCN6C(=O)C7=C(C(=O)C=CN75)O |
Canonical SMILES |
CC1=CC2=C(S1)C3=C(C=C2)C(C4=C(CS3)C(=C(C=C4)F)F)N5C6COCCN6C(=O)C7=C(C(=O)C=CN75)O |
Origin of Product |
United States |
Target Enzyme Characterization and Mechanism of Inhibition by Cap Dependent Endonuclease in 5
Structural Biology of Viral Cap-Dependent Endonucleases
The viral cap-dependent endonuclease is located within the N-terminal region of the Polymerase Acidic (PA) subunit of the heterotrimeric RdRp complex. oup.comresearchgate.net This complex, composed of PA, PB1, and PB2 subunits, orchestrates both viral RNA replication and transcription within the host cell's nucleus. researchgate.net The endonuclease function is specifically tasked with cleaving the 5' caps (B75204) from host cell messenger RNAs (mRNAs). wikipedia.orgnih.govembopress.org
High-resolution structural data from X-ray crystallography and cryo-electron microscopy (cryo-EM) have been instrumental in elucidating the architecture of the cap-dependent endonuclease. researchgate.netnih.govnih.gov These studies reveal that the N-terminal domain of the PA subunit (PA-N) folds into a distinct α/β structure. researchgate.net This domain houses the active site responsible for cleaving host mRNAs. oup.comresearchgate.net
Cryo-EM analyses of the entire RdRp complex have provided a broader structural context, showing how the PA endonuclease domain is positioned relative to the PB1 polymerase and PB2 cap-binding domains. oup.commdpi.com This arrangement is crucial for the coordinated actions of cap-binding, cleavage, and subsequent use of the capped fragment as a primer for viral transcription. oup.commdpi.com The distance between the cap-binding site on PB2 and the endonuclease active site on PA is approximately 50 angstroms, which corresponds to the 10-13 nucleotide length of the cleaved host RNA fragments. wikipedia.orgmdpi.com
The active site of the cap-dependent endonuclease is characterized by a highly conserved catalytic motif, often referred to as PD-(D/E)XK. nih.govresearchgate.netnih.govoup.com This motif is a hallmark of a large superfamily of phosphodiesterases and nucleases. nih.govnih.govebi.ac.uk The core structure of these enzymes typically consists of a four-stranded mixed β-sheet flanked by α-helices, which creates a scaffold for the active site. nih.govresearchgate.net
In the influenza PA endonuclease, the active site is located in a cleft where key acidic residues are positioned to coordinate metal ions and facilitate the cleavage of the RNA phosphodiester backbone. researchgate.netresearchgate.net Mutagenesis studies have confirmed that the acidic residues within this motif are essential for endonuclease activity. researchgate.net For instance, specific mutations in the PA subunit can abolish endonuclease function, which in turn halts viral transcription without affecting replication. nih.gov The conservation of this active site architecture across different influenza strains and even in other viral families like bunyaviruses makes it an attractive target for broad-spectrum antiviral drugs. researchgate.netresearchgate.netpnas.org
The catalytic activity of the cap-dependent endonuclease is strictly dependent on the presence of divalent metal ions, which are coordinated within the active site. nih.govpnas.orgnih.gov The enzyme's active site contains two metal-binding sites, M1 and M2. nih.gov These sites bind to two metal ions, typically manganese (Mn²⁺) or magnesium (Mg²⁺), which are crucial for the enzymatic reaction. nih.govnih.gov
Calorimetry studies have shown that the active site has a significantly higher affinity for Mn²⁺ ions compared to Mg²⁺ ions, by a factor of about 500. nih.gov The optimal activity is observed with Mn²⁺, although Mg²⁺ can also support catalysis. nih.govnih.gov The two metal ions are coordinated by a constellation of conserved acidic residues, including Glu80, Asp108, and Glu119, as well as His41. nih.gov This two-metal-ion mechanism is a common feature of many nucleases and is fundamental to the cleavage of the RNA substrate. nih.gov Inhibitors like Cap-dependent endonuclease-IN-5 are often designed as chelating scaffolds that target and bind these essential metal ions, effectively inactivating the enzyme. oup.compnas.org
Enzymatic Mechanism of Cap-Snatching
Cap-snatching is a clever viral strategy to produce its own translatable mRNAs by commandeering the 5' cap structures from host cell RNAs. expasy.orgnih.gov This process involves a series of coordinated steps executed by the different subunits of the viral RdRp. wikipedia.org The endonuclease activity of the PA subunit is at the heart of this mechanism. wikipedia.orgexpasy.org
The cap-snatching process can be broken down into three main steps: wikipedia.org
Binding: The PB2 subunit of the RdRp recognizes and binds to the 5' methylated cap of a host cell pre-mRNA. wikipedia.orgnih.gov This binding is an essential first step that brings the host transcript into the polymerase complex.
Cleavage: Once the host mRNA is bound, the PA subunit's endonuclease is activated. It cleaves the host RNA 10 to 13 nucleotides downstream from the 5' cap. wikipedia.orgnih.govembopress.org This cleavage generates a short, capped RNA fragment.
Priming: This newly generated capped fragment then serves as a primer for the initiation of viral mRNA synthesis, which is carried out by the PB1 subunit's polymerase activity. wikipedia.orgnih.govembopress.org The primer is directed to the 3' end of the viral RNA (vRNA) template to begin transcription. mdpi.com
This entire process ensures that the resulting viral mRNAs have a 5' cap, allowing them to be recognized and translated by the host cell's ribosomes.
The cap-snatching mechanism involves intricate substrate recognition by different parts of the polymerase complex. The process is initiated by the binding of the 5' end of the vRNA to the polymerase, which activates the PB2 subunit to bind the cap structure of host mRNAs. nih.govembopress.org While influenza A virus preferentially recognizes the m⁷G-capped structure, influenza B virus polymerase is more flexible and can efficiently cleave RNAs with various cap structures, including unmethylated ones. nih.gov
Following cap binding, the 3' end of the vRNA binds to the PB1 subunit, which in turn activates the PA endonuclease for cleavage. nih.gov There is a preference for cleavage at specific sites on the host mRNA. Studies have shown that the influenza polymerase preferentially cleaves after a guanine (B1146940) residue and effectively uses fragments terminating in a CA sequence to prime synthesis. nih.govembopress.orgnih.gov This specificity ensures efficient initiation of transcription from the viral template. The binding of both the host-capped RNA and the viral RNA template are prerequisites for the endonuclease to function, highlighting the tightly regulated nature of this process. nih.govembopress.org
Allosteric Regulation and Polymerase Complex Dynamics
The activity of the cap-dependent endonuclease is intricately regulated by the dynamics of the entire polymerase complex. The binding of the viral RNA (vRNA) to the polymerase complex induces conformational changes that are essential for activating the endonuclease. This allosteric regulation ensures that the cap-snatching process is tightly controlled and coordinated with other functions of the polymerase. The dynamic interplay between the PA, PB1, and PB2 subunits is therefore crucial for the enzyme's function.
Elucidation of this compound Inhibition Mechanism
This compound has been identified as a potent inhibitor of this vital viral enzyme. Its efficacy stems from its ability to effectively disrupt the cap-snatching mechanism.
Biochemical Characterization of Inhibitory Activity (e.g., IC50, Ki determination)
While specific IC50 and Ki values for this compound are not yet publicly available in peer-reviewed literature, patent documents describe it as a potent inhibitor with significant anti-influenza virus activity. The IC50 value is a measure of the concentration of an inhibitor required to reduce the activity of an enzyme by half and is a key indicator of its potency. The Ki value, or inhibition constant, provides a more precise measure of the inhibitor's binding affinity to the enzyme. Further research and publication of these specific values are anticipated to quantify its inhibitory prowess more accurately.
Nature of Inhibition (e.g., competitive, uncompetitive, tight binding)
The precise nature of the inhibition by this compound, whether it be competitive, uncompetitive, or a tight-binding inhibitor, is still under investigation. Understanding this aspect is crucial as it sheds light on whether the inhibitor binds to the active site of the enzyme, the enzyme-substrate complex, or both, and the strength and duration of this binding. Given its mechanism of action, which involves targeting the active site, a competitive or tight-binding inhibition model is plausible.
Molecular Interactions within the Enzyme-Inhibitor Complex
The inhibitory effect of this compound is rooted in its specific molecular interactions within the active site of the enzyme.
The catalytic activity of the cap-dependent endonuclease is critically dependent on the presence of two divalent metal ions, typically manganese (Mn2+), within its active site. These metal ions are essential for the cleavage of the host mRNA. A primary mechanism of action for many cap-dependent endonuclease inhibitors, and likely for this compound, is the chelation of these metal ions. By binding to and sequestering these metal ions, the inhibitor renders the enzyme catalytically inactive, thereby halting the cap-snatching process.
Beyond metal chelation, the inhibitor's efficacy is further enhanced by its interactions with key amino acid residues within the enzyme's active site and adjacent substrate-binding pockets. These interactions can include hydrogen bonds, hydrophobic interactions, and van der Waals forces. These specific contacts ensure a high affinity and specificity of the inhibitor for the viral enzyme, minimizing off-target effects. While the exact residues interacting with this compound are yet to be detailed in published structural studies, they are expected to be within the conserved regions of the PA subunit's active site.
Information on “this compound” is Not Publicly Available
Extensive research has yielded no specific scientific data or publications detailing the chemical compound “this compound”. While the name appears in commercial listings, which indicate its origin from patent WO2020078401A1 as compound 13-1, the detailed research findings, particularly concerning the conformational changes induced upon binding to its target enzyme, are not available in the public domain.
General information regarding the class of cap-dependent endonuclease inhibitors exists; however, specific details for "this compound" are proprietary and have not been disclosed in accessible scientific literature. The mechanism of action for this class of inhibitors typically involves binding to the active site of the endonuclease, which is a subunit of the viral RNA polymerase. This binding prevents the "cap-snatching" process, a crucial step for the virus to initiate the transcription of its own messenger RNA. This inhibition is often achieved by chelating essential metal ions within the enzyme's active site.
Structural studies on other inhibitors, such as baloxavir (B560136), have provided insights into how these molecules interact with the endonuclease. These studies reveal the critical amino acid residues involved in inhibitor binding and how mutations in these residues can lead to drug resistance. However, without specific studies on "this compound," it is not possible to describe the precise conformational changes it induces in the target enzyme.
Therefore, the requested article focusing solely on the conformational changes induced by “this compound” cannot be generated due to the absence of publicly available research data.
Structure Activity Relationship Sar and Medicinal Chemistry of Cap Dependent Endonuclease in 5
Initial Hit Identification and Lead Compound Discovery
The identification of initial chemical starting points, or "hits," is the foundational step in drug discovery. For cap-dependent endonuclease inhibitors, a variety of sophisticated techniques have been employed to screen vast chemical libraries and identify molecules that can effectively interact with the enzyme's active site.
High-Throughput Screening (HTS) allows for the rapid assessment of large compound libraries for activity against a specific biological target. In the search for CEN inhibitors, several HTS methodologies have proven effective.
One established method involves a pull-down assay that leverages the strong and specific interaction between streptavidin and biotin. nih.gov In this system, a capped RNA substrate is biotinylated, allowing it to be captured. The assay measures the "cap-snatching" activity of the endonuclease, and a known inhibitor can be used to validate the screening system's efficacy. nih.gov
Another successful approach has been the screening of targeted chemical libraries. Given that the CEN active site utilizes divalent metal cations (like Mg²⁺ or Mn²⁺) for its catalytic function, libraries of metal-chelating compounds are particularly promising. pnas.orgnih.gov A screen of approximately 40,000 compounds from a metal-chelating library led to the identification of numerous hits with chemical structures related to two-metal chelate compounds. hokudai.ac.jp The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is another screening system that has been used to identify potent CEN inhibitors by measuring cell viability after viral infection. pnas.orghokudai.ac.jp
Table 1: High-Throughput Screening Methods for CEN Inhibitors
| Screening Method | Principle | Application Example |
|---|---|---|
| Pull-Down Assay | Utilizes a biotinylated capped RNA substrate to measure cap-snatching activity via streptavidin-biotin interaction. nih.gov | Evaluation of known inhibitors to validate the screening platform. nih.gov |
| Metal-Chelating Library Screen | Screens compounds with the ability to bind the essential divalent metal ions in the CEN active site. pnas.org | Identification of 185 hits against Lymphocytic Choriomeningitis Virus (LCMV) from a library of ~6,000 compounds. hokudai.ac.jp |
| MTT Assay | A colorimetric assay that measures cell viability to determine the cytopathic effect of the virus and the protective effect of potential inhibitors. pnas.org | Used to screen a library of ~40,000 metal-chelating compounds, identifying potent hits against bunyaviruses. hokudai.ac.jp |
Rational drug design leverages structural knowledge of the target enzyme to guide the creation of inhibitors. Fragment-Based Drug Discovery (FBDD) has been a particularly powerful strategy in developing novel CEN inhibitors. acs.orgnih.gov This approach involves screening smaller, low-molecular-weight molecules ("fragments") that typically bind to the target with low affinity. acs.org The binding of these fragments is often detected using biophysical techniques like X-ray crystallography. nih.govtheopenscholar.com
One successful FBDD campaign utilized a specially designed metal-binding pharmacophore (MBP) library, consisting of around 300 fragments designed to interact with metalloenzyme active sites. acs.orgnih.gov This screen identified pyromeconic acid as a highly ligand-efficient scaffold for further development. acs.org Through techniques like fragment merging and fragment growth—where fragments are expanded to exploit adjacent pockets in the active site—researchers were able to develop highly potent inhibitors. acs.orgnih.gov This structure-based optimization led to the development of a lead compound with an IC₅₀ value of 14 nM. nih.gov
Another FBDD effort engineered a high-resolution crystal form of the 2009 H1N1 influenza PA N-terminal endonuclease domain (PAN) specifically for fragment screening. nih.govtheopenscholar.com This led to the identification of new chemical scaffolds, including a novel hydroxypyridinone pharmacophore, which was optimized to yield a compound with an IC₅₀ of 11 nM in an enzymatic assay. nih.govtheopenscholar.com
Natural products have historically been a rich source of new medicines, with more than half of all small-molecule drugs being derived from natural sources or their synthetic analogs. acs.org While specific natural products that directly led to the development of Cap-dependent endonuclease-IN-5 are not detailed in the public literature, the principles of natural product discovery and derivatization are central to medicinal chemistry.
The general process involves isolating bioactive compounds from sources like marine sponges, bacteria, or plants. acs.org Once a hit is identified, its structure can be modified through chemical synthesis to improve its potency, selectivity, and pharmacokinetic properties. This process of derivatization can turn a moderately active natural product into a potent drug candidate. For instance, the marine natural product luffariellolide, which had insignificant intrinsic antibacterial activity, was converted into a pyridazinone derivative that showed considerable activity against Klebsiella pneumoniae. acs.org Further derivatization of this new scaffold led to a 64-fold improvement in potency. acs.org Such strategies, which involve modifying a natural core scaffold, are a cornerstone of drug discovery and are applicable to the search for novel CEN inhibitors. acs.orgnih.gov
This compound Scaffold and Chemical Class Analysis
The effectiveness of a drug molecule is intrinsically linked to its three-dimensional structure and the specific arrangement of its atoms and functional groups. For CEN inhibitors, a key feature is the ability to chelate the two metal ions in the enzyme's active site, which is essential for catalysis. pnas.orgnih.gov
While the precise chemical structure of this compound is proprietary and detailed within patent literature (specifically as compound 13-1 in patent WO2020078401A1), an analysis of related, well-characterized CEN inhibitors provides insight into the likely core structures and functional groups. medchemexpress.com
A prominent and successful scaffold in this class is the carbamoyl (B1232498) pyridone (CAB) bicycle . nih.gov This core structure serves as a unique template designed to bind the two metal ions in the CEN active site. nih.gov The active form of the approved drug baloxavir (B560136) marboxil, baloxavir acid, features such a metal-binding pharmacophore. researchgate.netnih.gov The active site itself contains several critical amino acid residues, including His41, Glu80, Asp108, and Glu119, which coordinate the metal ions. acs.org
Inhibitors are designed with functional groups—typically containing oxygen atoms, such as in hydroxypyridinone or diketo acid structures—that can displace water molecules and form strong coordinate bonds with the active site metals. nih.govacs.org
A pharmacophore is the specific ensemble of steric and electronic features necessary to ensure optimal molecular interactions with a specific biological target. For CEN inhibitors, two key pharmacophoric elements are the metal-chelating core and a hydrophobic moiety.
Structure-activity relationship (SAR) studies on inhibitors with the carbamoyl pyridone scaffold revealed that a hydrophobic substituent at the N-1 position is critically important for both CEN inhibitory and antiviral activity. nih.gov Extensive research identified dihydrodibenzothiepine as a highly promising hydrophobic pharmacophore for this position. nih.gov This large, non-polar group likely engages in favorable hydrophobic interactions within a corresponding pocket of the enzyme's active site.
Ligand efficiency (LE) is a metric used in drug discovery to evaluate how well a compound binds to its target relative to its size (number of heavy atoms). In fragment-based approaches, prioritizing fragments with high ligand efficiency is crucial. Pyromeconic acid was identified as a ligand-efficient starting point for CEN inhibitor development, demonstrating that even small molecules can form highly efficient and critical interactions with the target. acs.org The subsequent growth and optimization of such fragments aim to increase potency while maintaining good ligand efficiency, ensuring that the final molecule is not unnecessarily large or complex.
Table 2: Key Compounds Mentioned in this Article
| Compound Name | Description |
|---|---|
| This compound | A potent inhibitor of cap-dependent endonuclease (CEN). medchemexpress.com |
| Baloxavir marboxil | An approved prodrug that inhibits the cap-dependent endonuclease. researchgate.netfigshare.com |
| Baloxavir acid | The active metabolite of baloxavir marboxil. researchgate.netnih.gov |
| Pyromeconic acid | A ligand-efficient scaffold identified through fragment-based screening for CEN inhibitor development. acs.org |
| Luffariellolide | A marine natural product whose derivatization illustrates principles of medicinal chemistry. acs.org |
| Oseltamivir (B103847) | A neuraminidase inhibitor used as a comparator in some antiviral studies. researchgate.net |
| Ribavirin | A broad-spectrum antiviral drug used as a positive control in screening assays. pnas.org |
| ZX-7101A | An analogue of baloxavir marboxil and a potent CEN inhibitor. nih.gov |
Systematic Structure-Activity Relationship (SAR) Studies of this compound Derivatives
The development of potent inhibitors for the cap-dependent endonuclease (CEN) of viruses like influenza and bunyaviruses has been significantly advanced by systematic structure-activity relationship (SAR) studies. These investigations have been crucial in identifying the chemical features necessary for potent antiviral activity.
Modifications at Core Positions and Substituent Effects
SAR studies on carbamoyl pyridone bicycle (CAB) compounds, which are derivatives of baloxavir acid (BXA), have provided significant insights into the structural requirements for CEN inhibition. nih.govresearchgate.net For instance, research has shown that a large lipophilic side chain at the 1-position of the CAB scaffold is preferable for activity against bunyaviruses, a finding that mirrors observations with influenza CEN inhibitors. nih.govresearchgate.net Conversely, a small alkyl group at the 3-position leads to high activity. nih.gov
Further studies involving the replacement of the dibenzothiepin ring of baloxavir with other structures have also yielded important data. mdpi.com Replacing this moiety with a diphenylmethyl structure containing electron-withdrawing groups was found to enhance endonuclease inhibition. mdpi.com Specifically, diphenylmethyl structures with chiral centers containing electron-withdrawing groups were more effective at enhancing the inhibitory action of the compounds. mdpi.com The substitution of the dibenzothiepin with dibenzocycloheptane and dibenzoxaheptane also proved beneficial for increasing the compound's inhibitory effect on endonuclease activity. mdpi.com Interestingly, the specific positioning of substituents on the dibenzoxaheptane structure had minimal impact on the inhibitory activity. mdpi.com
These findings highlight the importance of specific substitutions at core positions of the inhibitor scaffold in modulating the potency against viral CEN.
Importance of Specific Moieties for Binding Affinity and Potency
A critical element for the antiviral activity of these inhibitors is the presence of a carboxyl group at the 7-position of the main scaffold. nih.govnih.gov This feature is essential for nanomolar-level activity against viruses like lymphocytic choriomeningitis virus (LCMV) and Junin virus (JUNV). nih.gov The antiviral activity is significantly diminished when this carboxylic acid is converted to various bioisosteres. nih.gov This underscores the crucial role of the 7-carboxyl group in the interaction with the viral endonuclease. nih.govnih.gov
The necessity of the 7-carboxyl group is further supported by molecular modeling studies. nih.gov It is suggested that this moiety is required for the compound's antiviral activity against bunyaviruses by binding to key residues in the CEN active site, such as R105 (or R106). nih.gov The interaction of this group with the two-metal active center of the endonuclease is a key aspect of its inhibitory mechanism. researchgate.net
The hydrophobic aromatic ring of the inhibitor also plays a role in binding, as evidenced by the I38T substitution in the α-chain of influenza A and B virus CENs, which affects this interaction. nih.gov
Bioisosteric Replacements and Scaffold Hopping Strategies
Bioisosteric replacement and scaffold hopping are key strategies in medicinal chemistry to optimize drug properties and explore new chemical spaces. nih.gov These methods involve replacing functional groups or the core framework of a molecule with others that possess similar biological properties. nih.gov
In the context of CEN inhibitors, these strategies have been employed to modify existing lead compounds. For example, building on the structure of the natural flavonoid luteolin (B72000), a known endonuclease inhibitor, a scaffold-hopping approach was used to design structurally distinct "pseudoflavonoids". nih.govrsc.org This led to the discovery of compounds with improved inhibitory potencies. nih.gov Specifically, replacing the 3′,4′-dihydroxyphenyl group of luteolin with hydroxylated azacycles resulted in compounds with moderate in-cell activity. nih.gov Further optimization of the hydroxypyridinone moiety, which acts as a metal-binding pharmacophore, led to the discovery of a submicromolar inhibitor. nih.gov
Another example involves the replacement of the dibenzothiepin of baloxavir with five-membered heterocycles containing aryl substitutions, which was shown to enhance the inhibitory effect on the endonuclease. mdpi.com The introduction of a tetrazole structure, a bioisostere of a carboxylic acid, also proved to be conducive to enhancing endonuclease inhibition. mdpi.com
These strategies offer a powerful approach to generate novel CEN inhibitors with improved properties by exploring diverse chemical scaffolds and functional group replacements. nih.govscispace.comresearchgate.net
Computational Chemistry in this compound Design
Computational chemistry has become an indispensable tool in the rational design of cap-dependent endonuclease inhibitors, providing critical insights into inhibitor-target interactions and guiding the optimization of lead compounds.
Molecular Docking and Scoring Function Development
Molecular docking is a computational technique frequently used to predict the binding orientation of small molecule inhibitors to their protein targets. crimsonpublishers.comchemrj.org In the development of CEN inhibitors, docking studies have been instrumental in understanding how these compounds bind to the active site of the endonuclease. mdpi.comacs.org
For instance, molecular docking of baloxavir derivatives revealed that replacing the dibenzothiepin moiety with diphenylmethyl structures containing electron-withdrawing groups could enhance binding. mdpi.com The calculated binding energy for one such compound, I-4, was -7.75 kcal/mol, which was lower (indicating a more favorable interaction) than that of baloxavir (-7.44 kcal/mol). mdpi.com Similarly, compounds III-5 and III-8, which feature a five-membered heterocyclic structure and a biphenyltetrazolium structure respectively, were shown to have lower binding energies than baloxavir, suggesting a better fit within the active site. mdpi.com These docking results were consistent with the experimentally observed inhibitory activities. mdpi.com
The accuracy of molecular docking relies heavily on the scoring function, which estimates the binding affinity between the ligand and the protein. nih.govnih.gov The development of reliable scoring functions is an ongoing area of research, with the goal of accurately ranking different binding poses and predicting the potency of new inhibitors. crimsonpublishers.comnih.gov A good scoring function should not only identify the correct binding mode but also attribute better scores to more active compounds. nih.gov
Molecular Dynamics Simulations of Inhibitor-Target Interactions
While molecular docking provides a static picture of the inhibitor-target complex, molecular dynamics (MD) simulations offer a dynamic view of these interactions over time. MD simulations can provide valuable information on the stability of the complex, the role of solvent molecules, and the conformational changes that may occur upon inhibitor binding.
Although specific MD simulation studies on this compound were not found in the provided search results, the general application of this technique is well-established in drug discovery. medchemexpress.com For other CEN inhibitors, MD simulations could be used to:
Assess the stability of the interactions predicted by molecular docking, particularly the key interactions with the metal ions and active site residues.
Investigate the flexibility of the inhibitor and the protein, and how this flexibility influences binding.
Calculate the binding free energy, which can provide a more accurate prediction of inhibitor potency than docking scores alone.
Understand the mechanism of resistance caused by mutations in the endonuclease, by simulating the binding of inhibitors to both the wild-type and mutant enzymes.
The insights gained from MD simulations can complement the information obtained from SAR studies and molecular docking, leading to a more comprehensive understanding of inhibitor-target interactions and facilitating the design of more effective and robust CEN inhibitors.
Interactive Data Table: Inhibitory Activity of Baloxavir Derivatives
| Compound | IC50 (µM) for Endonuclease | Notes |
| Baloxavir | 7.45 | Reference compound mdpi.com |
| I-1 | 18.74 | Diphenylmethyl derivative mdpi.com |
| I-2 | 26.78 | Diphenylmethyl derivative mdpi.com |
| I-3 | 30.45 | Diphenylmethyl derivative mdpi.com |
| I-4 | 3.29 | Diphenylmethyl derivative with electron-withdrawing group mdpi.com |
| II-2 | 1.46 | Dibenzocycloheptane derivative mdpi.com |
| III-5 | Not specified, but strong inhibition | Five-membered heterocycle derivative mdpi.com |
| III-8 | Not specified, but strong inhibition | Tetrazole derivative mdpi.com |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For influenza cap-dependent endonuclease inhibitors, 3D-QSAR models are particularly valuable for understanding the structural requirements for potent inhibition.
General Findings from 3D-QSAR Studies on Endonuclease Inhibitors:
Pharmacophore Generation: 3D-QSAR studies on endonuclease inhibitors typically begin by generating a pharmacophore model. mdpi.com This model represents the essential three-dimensional arrangement of chemical features necessary for binding to the enzyme's active site and inhibiting its function. These features often include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and, crucially for this class of inhibitors, metal-chelating moieties. acs.orgnih.gov The active site of the endonuclease requires divalent metal ions (like Mg²⁺ or Mn²⁺) for its catalytic activity, making metal chelation a primary mechanism of action for many inhibitors. pnas.orgnih.gov
Model Development and Validation: Based on a training set of molecules with known inhibitory activities, a 3D-QSAR model is developed. nih.gov For instance, a Comparative Molecular Similarity Index Analysis (CoMSIA) model was generated for a set of 34 endonuclease inhibitors, which successfully correlated their structural features with their activity. nih.gov This particular model highlighted the importance of an electronegative moiety combined with a bulky hydrophobic group for strong inhibition. nih.gov
Statistical Significance: The predictive power of a QSAR model is assessed using statistical metrics. A successful CoMSIA model for endonuclease inhibitors demonstrated high correlative and predictive capabilities, with a q² value of 0.763 and an r² value of 0.969, indicating a robust and reliable model. nih.gov
Table 1: Example Statistical Parameters from a 3D-QSAR Study on Influenza Endonuclease Inhibitors nih.gov Note: This data is from a general study on endonuclease inhibitors and not specific to this compound.
| Model Type | Statistical Parameter | Value | Significance |
|---|---|---|---|
| CoMSIA (SEH) | q² (Cross-validated r²) | 0.763 | Good predictive capability |
| CoMSIA (SEH) | r² (Non-cross-validated r²) | 0.969 | Excellent correlation |
| CoMSIA (SEH) | F value | 174.785 | High statistical significance |
De Novo Design and Virtual Screening Methodologies
De novo design and virtual screening are powerful computational strategies for identifying novel chemical scaffolds that can act as enzyme inhibitors. These methods have been instrumental in the discovery of new cap-dependent endonuclease inhibitors. acs.org
De Novo Design:
De novo design involves creating novel molecular structures from scratch, piece by piece, within the constraints of the enzyme's active site. While specific applications leading to this compound are not published, this methodology is used to explore new chemical space and design unique metal-binding pharmacophores beyond established scaffolds. researchgate.net
Virtual Screening:
Virtual screening is a more common approach where large libraries of existing compounds are computationally evaluated for their potential to bind to a biological target. This process filters vast chemical databases to identify a smaller, manageable number of promising candidates for experimental testing.
Key Aspects of Virtual Screening for Endonuclease Inhibitors:
Target-Based Approach: With the availability of crystal structures for the influenza polymerase acidic (PA) subunit, which contains the endonuclease domain, structure-based virtual screening is highly effective. acs.orgnih.gov This involves docking compounds from a database into the enzyme's active site and scoring their predicted binding affinity.
Pharmacophore-Based Screening: The pharmacophore models generated from QSAR studies can be used as 3D queries to search chemical libraries for compounds that match the required spatial arrangement of chemical features. mdpi.comnih.gov This method is efficient for rapidly screening millions of compounds.
Screening Workflow: A typical workflow combines both pharmacophore and structure-based methods. nih.govacs.org For example, a large database of several million compounds can first be filtered using a pharmacophore model. nih.gov The resulting hits are then subjected to molecular docking simulations to refine the predictions and prioritize candidates for synthesis and biological validation. nih.gov
Successful Identification of Novel Inhibitors: This coupled approach has successfully identified novel inhibitor scaffolds, such as bis-dihydroxy-1H-indole-2-carboxamides, which showed inhibitory activity in enzymatic assays in the low micromolar range. acs.orgnih.gov
Table 2: Example Virtual Screening Workflow for Influenza Endonuclease Inhibitors nih.gov
| Step | Methodology | Database Size (Example) | Outcome |
|---|---|---|---|
| 1 | Pharmacophore-based Screening | ~5,000,000 compounds | Reduced set of compounds with correct pharmacophoric features |
| 2 | Structure-based Docking | Hits from Step 1 | Prioritized list of potential binders based on predicted affinity |
| 3 | Enzymatic Assay | 15-20 selected hits | Identification of 3 active compounds with IC₅₀ values in the low µM range |
This compound is identified as a potent inhibitor of the enzyme, likely resulting from such extensive medicinal chemistry efforts aimed at optimizing antiviral activity and pharmacokinetic properties. medchemexpress.comdcchemicals.com
Antiviral Activity and Spectrum of Cap Dependent Endonuclease in 5
In Vitro Antiviral Efficacy against Influenza Viruses
Research has highlighted the promising in vitro antiviral activity of Cap-dependent endonuclease-IN-5 against various influenza viruses.
This compound has demonstrated inhibitory activity against both influenza A and influenza B viruses. medchemexpress.com Its efficacy extends to different subtypes, indicating a broad-spectrum potential for treating influenza infections. medchemexpress.compnas.org This wide-ranging activity is a key characteristic of inhibitors targeting the conserved cap-dependent endonuclease enzyme. nih.govpnas.org
Data on the specific 50% effective concentrations (EC₅₀) against various influenza strains for this compound are primarily found within patent literature and are summarized in the table below.
| Influenza Strain | EC₅₀ (nM) |
| Influenza A/H1N1 | Data not publicly available |
| Influenza A/H3N2 | Data not publicly available |
| Influenza B | Data not publicly available |
Note: While specific EC₅₀ values for this compound are not widely published, related compounds and the general class of CEN inhibitors show potency in the nanomolar range against these strains. nih.gov
The antiviral effect of cap-dependent endonuclease inhibitors is typically evaluated using a variety of cell-based assays that measure the reduction in viral replication. These methods provide a clear indication of a compound's ability to protect cells from viral-induced death or to reduce the production of new viral particles.
Plaque Reduction Assays: This technique assesses the ability of a compound to reduce the formation of plaques, which are areas of cell death caused by viral infection. A reduction in the number and size of plaques indicates effective viral inhibition.
Yield Reduction Assays: These assays quantify the amount of infectious virus produced by infected cells in the presence of the inhibitor. A significant reduction in the viral yield demonstrates the compound's potency in halting the viral life cycle.
Cytopathic Effect (CPE) Assays: CPE assays measure the ability of a compound to protect cells from the damaging effects of viral infection. Inhibition of CPE suggests that the compound is successfully blocking viral replication and preserving cell viability. nih.gov
The direct inhibitory effect of this compound on its target enzyme is confirmed through enzymatic assays. These assays measure the compound's ability to block the "cap-snatching" function of the endonuclease. The 50% inhibitory concentration (IC₅₀) is a key parameter derived from these assays, indicating the concentration of the inhibitor required to reduce the enzyme's activity by half. mdpi.com
| Enzyme | IC₅₀ (µM) |
| Influenza Cap-dependent Endonuclease | Data not publicly available |
Note: While the specific IC₅₀ for this compound is not publicly detailed, related compounds have shown IC₅₀ values in the micromolar to nanomolar range. mdpi.com
Broad-Spectrum Activity against Other Segmented Negative-Sense RNA Viruses
The cap-snatching mechanism is not exclusive to influenza viruses. It is also utilized by other families of segmented negative-sense RNA viruses, including bunyaviruses and arenaviruses. bohrium.compnas.orgnih.gov This shared mechanism provides a basis for the broad-spectrum antiviral potential of cap-dependent endonuclease inhibitors. nih.govpnas.org
This large order of viruses includes several significant human pathogens. Studies on CEN inhibitors have demonstrated activity against a range of bunyaviruses, suggesting a potential application for compounds like this compound. nih.govpnas.orgresearchgate.net
Lassa virus: The causative agent of Lassa fever, a severe and often fatal hemorrhagic illness. nih.govnih.gov
Lymphocytic Choriomeningitis Virus (LCMV): An arenavirus that can cause aseptic meningitis, encephalitis, or meningoencephalitis. nih.govnih.gov
Junin virus: The arenavirus responsible for Argentine hemorrhagic fever. nih.govnih.gov
Severe Fever with Thrombocytopenia Syndrome Virus (SFTSV): An emerging tick-borne virus with high case fatality rates. pnas.org
Heartland virus: A tick-borne phlebovirus that causes a febrile illness. pnas.org
Guertu virus: Another tick-borne bandavirus. nih.gov
| Bunyavirus | In Vitro Activity of CEN Inhibitors |
| Lassa virus | Potent inhibition demonstrated by related compounds. nih.govresearchgate.net |
| LCMV | Significant reduction in viral replication observed. nih.govnih.gov |
| Junin virus | Susceptible to inhibition by CEN inhibitors. nih.govnih.gov |
| SFTSV | Endonuclease activity effectively inhibited by related compounds. nih.gov |
| Heartland virus | Endonuclease activity effectively inhibited by related compounds. nih.gov |
| Guertu virus | Antiviral activity demonstrated by related compounds. nih.gov |
Similar to bunyaviruses, arenaviruses rely on a cap-dependent endonuclease for transcription, making them a target for inhibitors like this compound. bohrium.comnih.gov The demonstrated efficacy of CEN inhibitors against viruses like Lassa, LCMV, and Junin underscores the broad-spectrum potential of this class of antivirals. nih.govnih.gov
Mechanistic Commonalities in Inhibition Across Viral Families
The primary mechanism of action for cap-dependent endonuclease inhibitors like this compound is the targeted disruption of the "cap-snatching" process essential for viral transcription. nih.govresearchgate.netresearchgate.net This process is not exclusive to influenza viruses; it is a conserved strategy among several viral families, including Bunyavirales. pnas.orgpnas.orgnih.gov The cap-dependent endonuclease enzyme, a component of the viral polymerase complex, is responsible for cleaving the 5' cap from host cell messenger RNAs (mRNAs). nih.govresearchgate.net These capped fragments are then used as primers to initiate the transcription of viral mRNAs. nih.govresearchgate.net
Cap-dependent endonuclease inhibitors function by binding to the active site of this viral endonuclease. researchgate.netnih.gov The active site requires divalent metal cations, typically manganese ions (Mn²⁺), for its catalytic activity. researchgate.netpnas.org The inhibitors are designed as metal-chelating molecules that interact with these ions, effectively blocking the enzyme's function. pnas.orgresearchgate.net
This fundamental mechanism of inhibiting a conserved viral enzyme provides a basis for broad-spectrum antiviral activity. pnas.orgnih.gov Research has demonstrated that inhibitors targeting the influenza virus cap-dependent endonuclease can also exhibit activity against viruses from the Bunyavirales order, such as La Crosse virus (LACV), Lassa virus, and hantaviruses. pnas.orgpnas.orgnih.govresearchgate.net The structural similarities in the active sites of the cap-dependent endonuclease enzymes across these different viral families allow for the cross-inhibition by the same class of compounds. nih.gov This shared mechanism underscores the potential for developing broad-spectrum antiviral drugs that target this conserved enzymatic function. pnas.orgpnas.org
Resistance Profile and Mechanisms to this compound
Identification of Resistance-Conferring Mutations (e.g., PA I38T, E23K, A36V)
The emergence of viral resistance is a significant concern for all antiviral therapies, and inhibitors of cap-dependent endonuclease are no exception. The primary mutation associated with reduced susceptibility to this class of inhibitors is a substitution at position 38 of the polymerase acidic protein (PA), specifically the change from isoleucine to threonine (I38T). researchgate.netplos.orgasm.org This mutation has been consistently identified in both in vitro studies and clinical settings following treatment. nih.govplos.org
While PA I38T is the most prevalent resistance mutation, other substitutions at the same position, such as I38F and I38M, have also been reported to decrease susceptibility. nih.govpnas.org Additionally, other mutations within the PA endonuclease domain have been identified that can confer reduced susceptibility, either alone or in combination with I38T. These include substitutions at positions E23 and A36. nih.govplos.org For instance, the E23G and E23K mutations have been shown to moderately increase the 50% effective concentration (EC₅₀) of the inhibitor. plos.org When these mutations are combined with the I38T substitution, the reduction in susceptibility is dramatically increased. plos.org
The following table summarizes key resistance-conferring mutations and their impact on inhibitor susceptibility.
| Mutation | Virus Type | Fold Increase in EC₅₀/IC₅₀ |
| PA I38T | Influenza A (H1N1) | 81- to 100-fold |
| PA I38T | Influenza A (H3N2) | 78- to 211-fold |
| PA I38T | Influenza B | >5-fold |
| PA I38F | Influenza A (H5N1) | 24.0-fold |
| PA I38M | Influenza A (H5N1) | 15.5-fold |
| PA E23G | Influenza A (H1N1/H3N2) | 2- to 13-fold |
| PA E23K | Influenza A (H1N1/H3N2) | 2- to 13-fold |
| PA E23G + I38T | Influenza A (H1N1/H3N2) | 138- to 446-fold |
| PA E23K + I38T | Influenza A (H1N1/H3N2) | 138- to 446-fold |
Data compiled from multiple sources. nih.govasm.orgnih.govplos.org
Impact of Mutations on Inhibitor Binding Affinity and Enzyme Kinetics
The molecular basis for resistance conferred by mutations like PA I38T lies in their impact on the interaction between the inhibitor and the endonuclease enzyme. The isoleucine at position 38 is involved in a crucial hydrophobic interaction with the inhibitor molecule. asm.org When this is replaced by the polar threonine residue, this key interaction is compromised, leading to a reduction in the inhibitor's binding affinity. researchgate.netasm.org
Crystallographic studies have revealed that the I38T substitution leads to a decrease in the van der Waals contacts between the inhibitor and the enzyme, which in turn lowers the stability of the bound complex. researchgate.net This reduced affinity means that a higher concentration of the inhibitor is required to achieve the same level of enzymatic inhibition. nih.gov
These resistance mutations can also affect the intrinsic activity of the endonuclease enzyme itself. For example, viruses with the I38T substitution have been shown to have impaired replicative fitness and reduced endonuclease activity in vitro compared to the wild-type virus. researchgate.netpnas.org Similarly, mutations at position E23 can also slightly impair viral replication. plos.org However, the impact on viral fitness can be strain-dependent, and in some cases, the resistant mutants retain sufficient replicative capacity to be transmitted. nih.govplos.orgpnas.org The E23G/K mutations are thought to indirectly weaken the binding of the inhibitor by altering the positioning of another important residue, Tyr24, in the endonuclease domain. plos.org
Mechanisms of Resistance Development (e.g., serial passage studies)
The primary method for identifying and characterizing resistance mutations in a laboratory setting is through serial passage studies. nih.govasm.org This involves culturing the virus in the presence of sub-lethal concentrations of the antiviral drug. With each passage, viruses that have acquired random mutations allowing them to replicate more effectively in the presence of the drug will be selected for.
Over multiple passages, these advantageous mutations become dominant in the viral population. asm.org Subsequent sequencing of the viral genome, particularly the gene encoding the target protein (in this case, the PA subunit), allows for the identification of the specific mutations responsible for the resistance phenotype. asm.orgnih.gov It was through such serial passage experiments with cap-dependent endonuclease inhibitors that the I38T substitution was first identified as a major pathway for resistance. asm.orgnih.gov
Strategies to Overcome Resistance (e.g., novel pharmacophores, combination therapies)
To counter the challenge of antiviral resistance, several strategies are being explored. One major approach is the development of novel pharmacophores and second-generation inhibitors that are less susceptible to existing resistance mutations. researchgate.netacs.orgfigshare.com This involves designing new chemical scaffolds that can bind effectively to the endonuclease active site, even in the presence of mutations like I38T. acs.orgfigshare.com For example, researchers are investigating macrocyclic inhibitors and derivatives based on different heterocyclic structures, such as thiophene, to create compounds with distinct three-dimensional features that can maintain potency against resistant variants. researchgate.netacs.orgmdpi.com
Another key strategy is the use of combination therapy. nih.govnih.govresearchgate.net By pairing a cap-dependent endonuclease inhibitor with an antiviral drug that has a different mechanism of action, such as a neuraminidase inhibitor (e.g., oseltamivir), it is possible to achieve a synergistic effect. nih.govnih.govresearchgate.net This combination can be more effective at reducing viral load and may also lower the probability of resistance emerging, as the virus would need to simultaneously acquire mutations to overcome both drugs. In vitro and in vivo studies have demonstrated that the combination of a cap-dependent endonuclease inhibitor and a neuraminidase inhibitor can lead to enhanced antiviral activity. nih.govnih.govresearchgate.net
Advanced Methodologies in Cap Dependent Endonuclease in 5 Research
Biophysical Techniques for Ligand-Target Interaction Studies
A variety of biophysical methods are employed to meticulously study the direct binding of "Cap-dependent endonuclease-IN-5" to the endonuclease protein. These techniques offer quantitative data on binding affinity, stoichiometry, and the thermodynamic forces driving the interaction.
Isothermal Titration Calorimetry (ITC)
Isothermal Titration Calorimetry (ITC) stands as a primary method for the detailed thermodynamic characterization of the binding between a ligand and a macromolecule. springernature.com This technique directly measures the heat released or absorbed during the binding event, providing a comprehensive thermodynamic profile of the interaction without the need for labeling or immobilization.
In the context of "this compound" research, ITC would be utilized to determine the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction with the cap-dependent endonuclease. The experiment involves titrating the inhibitor into a solution containing the purified endonuclease domain, typically the N-terminal portion of the PA subunit (PAN), and measuring the resultant heat changes. acs.org These thermodynamic parameters are invaluable for understanding the molecular forces—such as hydrogen bonds, van der Waals interactions, and hydrophobic effects—that govern the binding of "this compound" to its target. While specific ITC data for "this compound" is not publicly available, the methodology is standard for characterizing similar inhibitor-enzyme systems. springernature.comuri.edu
Surface Plasmon Resonance (SPR)
Surface Plasmon Resonance (SPR) is a real-time, label-free optical technique used to measure binding kinetics and affinity. helsinki.fi It monitors the interaction between an analyte in solution and a ligand immobilized on a sensor chip. The binding event causes a change in the refractive index at the sensor surface, which is detected as a shift in the SPR angle.
For "this compound" studies, the cap-dependent endonuclease protein would be immobilized on the sensor chip, and the inhibitor would be flowed over the surface at various concentrations. This allows for the determination of the association rate constant (kon), the dissociation rate constant (koff), and the equilibrium dissociation constant (Kd). SPR provides valuable insights into the dynamics of the binding process, revealing how quickly the inhibitor binds to and dissociates from the enzyme. While direct SPR data for this specific compound is not in the public domain, this technique is a cornerstone in drug discovery for quantifying the binding kinetics of small molecule inhibitors. helsinki.fi
Differential Scanning Fluorimetry (DSF) and Thermal Shift Assays (TSA)
Differential Scanning Fluorimetry (DSF), also known as a Thermal Shift Assay (TSA), is a high-throughput method used to assess the thermal stability of a protein in the presence and absence of a ligand. wikipedia.orgnih.govnuvisan.comwikipedia.org The principle behind this technique is that ligand binding often stabilizes the protein structure, leading to an increase in its melting temperature (Tm). nih.gov This change in Tm is detected by monitoring the fluorescence of a dye that binds preferentially to unfolded proteins or by measuring changes in the intrinsic fluorescence of the protein's tryptophan residues. wikipedia.orgwikipedia.org
In the study of "this compound," DSF would be employed to confirm the binding of the inhibitor to the endonuclease. An increase in the Tm of the endonuclease upon incubation with "this compound" would indicate a direct binding interaction. This method is particularly useful for screening compound libraries to identify potential binders and for optimizing buffer conditions for protein stability. nuvisan.comnih.gov The magnitude of the thermal shift (ΔTm) can, in some cases, be correlated with the binding affinity of the ligand. nih.gov
Table 1: Illustrative DSF Data for a Hypothetical Ligand Binding to Cap-Dependent Endonuclease
| Condition | Melting Temperature (Tm) in °C | Thermal Shift (ΔTm) in °C |
| Endonuclease Alone | 50.2 | - |
| Endonuclease + Compound X | 55.8 | +5.6 |
| Endonuclease + Compound Y | 52.1 | +1.9 |
This table is for illustrative purposes only and does not represent actual data for "this compound".
Nuclear Magnetic Resonance (NMR) Spectroscopy for Binding Epitope Mapping
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for obtaining high-resolution structural information about molecules in solution. nih.gov In the context of ligand-target interactions, NMR can be used to identify the specific amino acid residues of the protein that are involved in binding the ligand, a process known as epitope mapping. nih.govnih.gov
For "this compound," this would involve acquiring NMR spectra of the endonuclease protein (isotopically labeled, e.g., with 15N) in the presence and absence of the inhibitor. Chemical shift perturbations (CSPs) observed in the protein's spectrum upon addition of the inhibitor indicate which residues are in or near the binding site. This information is critical for understanding the precise molecular interactions and can guide the rational design of more potent inhibitors. nih.gov
Functional Assays for Endonuclease Activity and Viral Replication
Beyond biophysical characterization, it is essential to assess the functional consequences of "this compound" binding. Functional assays are designed to measure the inhibition of the enzyme's catalytic activity and its ultimate effect on viral replication.
Cell-Free Reconstitution Systems for Polymerase Activity
Cell-free reconstitution systems are in vitro assays that allow for the study of the influenza virus polymerase complex in a controlled environment, independent of host cell factors unless they are intentionally added. These systems are crucial for dissecting the specific inhibitory effects of compounds on the various functions of the polymerase, including endonuclease activity.
To evaluate "this compound," a typical assay would involve purified recombinant influenza virus polymerase (the heterotrimeric PA, PB1, and PB2 complex) or viral ribonucleoprotein (vRNP) complexes. nih.govembopress.orgpnas.org A radiolabeled or fluorescently labeled capped RNA substrate is added to the system. nih.gov The endonuclease activity of the polymerase cleaves this substrate, a process known as "cap-snatching". nih.govnih.govub.eduresearchgate.net The inhibitory effect of "this compound" is quantified by measuring the reduction in the amount of cleaved RNA product in its presence. mdpi.com These assays can provide a quantitative measure of the inhibitor's potency, often expressed as the half-maximal inhibitory concentration (IC50). mdpi.com
Table 2: Illustrative Endonuclease Inhibition Data
| Compound | Concentration (µM) | % Inhibition of Endonuclease Activity | IC50 (µM) |
| Baloxavir (B560136) Acid | 1 | 95 | 0.03 |
| Compound I-4 | 3.29 | Not specified | 3.29 |
| Compound II-2 | 1.46 | Not specified | 1.46 |
Data for Baloxavir Acid is for comparative reference. Data for compounds I-4 and II-2 are from a study on baloxavir derivatives and are included to illustrate typical data presentation. mdpi.com
These advanced methodologies provide a multi-faceted approach to understanding the interaction of "this compound" with its target, from the fundamental thermodynamics of binding to the functional inhibition of viral replication machinery.
Reporter Gene Assays for Transcriptional Inhibition
Reporter gene assays are a cornerstone of in vitro research for screening and characterizing inhibitors of viral transcription, such as this compound. These systems provide a quantifiable readout that directly correlates with the activity of the viral polymerase complex, which the endonuclease is a part of.
The methodology involves constructing a specialized plasmid where a reporter gene, such as firefly luciferase or green fluorescent protein (GFP), is flanked by the untranslated regions (UTRs) of a viral gene segment. nih.govfrontiersin.org These UTRs contain the necessary signals for recognition and transcription by the viral RNA-dependent RNA polymerase (RdRp). frontiersin.org When this reporter construct is introduced into host cells along with plasmids expressing the viral polymerase proteins (PA, PB1, and PB2), the cell produces a "mini-genome" that mimics a true viral segment. nih.govfrontiersin.org
The viral polymerase complex then transcribes this reporter RNA, leading to the expression of the reporter protein (e.g., luciferase). The activity of this protein can be easily measured using a luminometer, providing a direct measure of the polymerase's transcriptional activity. nih.govyoutube.com When a cap-dependent endonuclease inhibitor is introduced to this system, it blocks the "cap-snatching" function essential for initiating transcription. This inhibition results in a dose-dependent decrease in reporter gene expression, which can be precisely quantified. nih.gov This method is invaluable for high-throughput screening of potential antiviral compounds and for detailed mechanistic studies on how these inhibitors interfere with viral replication at the molecular level. nih.govfrontiersin.orgnih.gov
Quantitative RT-PCR for Viral RNA Quantification
Quantitative reverse transcription-polymerase chain reaction (qRT-PCR) is an essential tool for directly measuring the amount of viral RNA, thereby assessing the impact of an inhibitor on viral replication. nih.gov This technique offers high sensitivity and specificity for detecting and quantifying viral genomes in various samples, including cell culture supernatants and tissues from preclinical models. nih.govnih.govnih.gov
The process begins with the extraction of total RNA from the sample of interest. This RNA is then subjected to reverse transcription, where the viral RNA is converted into complementary DNA (cDNA). The resulting cDNA becomes the template for the PCR step. In real-time PCR, specifically designed primers and fluorescent probes that target a conserved region of the viral genome are used. nih.govnih.gov As the PCR amplification proceeds, the fluorescence signal increases proportionally to the amount of amplified DNA. By monitoring this signal in real-time, researchers can determine the initial quantity of viral RNA in the sample with high accuracy. nih.gov
In the context of evaluating compounds like this compound, qRT-PCR is used to measure the reduction in viral RNA levels in treated cells or animals compared to untreated controls. nih.govresearchgate.net For instance, studies on CENi compounds against Lymphocytic choriomeningitis virus (LCMV) and Junin virus (JUNV) have used qRT-PCR to determine the 90% effective concentration (EC90), demonstrating potent, subnanomolar inhibitory activities. nih.govresearchgate.net This method provides critical data on the antiviral potency of a compound by directly quantifying its effect on the viral replication cycle. nih.gov
In Vivo Model Systems for Efficacy Evaluation (Pre-clinical)
Preclinical evaluation in animal models is a critical step to assess the therapeutic potential of a cap-dependent endonuclease inhibitor, bridging the gap between in vitro activity and clinical application. These models allow researchers to study the compound's effect on viral load, disease progression, and survival in a complex biological system.
Murine Models of Influenza Virus Infection
Murine models are the most widely used system for the in vivo evaluation of anti-influenza drugs, including cap-dependent endonuclease inhibitors. plos.orgnih.gov Typically, laboratory mouse strains such as BALB/c are infected intranasally with a specific strain of influenza A or B virus, such as the mouse-adapted A/Puerto Rico/8/34 (H1N1) or B/Hong Kong/5/72. plos.orgnih.gov
Following infection, the efficacy of an inhibitor is assessed by monitoring several key endpoints:
Survival Rate: In lethal infection models, the ability of the compound to prevent death is a primary measure of efficacy. Studies on the CENi baloxavir marboxil demonstrated that the drug completely prevented mortality in mice lethally infected with influenza A and B viruses. plos.orgnih.gov
Body Weight: Infected mice typically lose weight, and the ability of a treatment to attenuate this weight loss is a key indicator of its therapeutic benefit. plos.org
Viral Titer in Lungs: The most direct measure of antiviral activity is the quantification of the virus in the primary site of infection. Lungs are harvested at various time points post-infection, and the amount of virus is measured, often by TCID50 (50% Tissue Culture Infectious Dose) assay or qRT-PCR. plos.orgnih.govresearchgate.net Treatment with effective CENis leads to a rapid and significant reduction in lung viral titers. plos.orgnih.gov
These models, including variations using immunocompromised mice, are crucial for determining the therapeutic window and dose-dependency of compounds like this compound. plos.orgnih.gov
Other Animal Models for Bunyavirus/Arenavirus Infections (if applicable)
The broad-spectrum potential of influenza cap-dependent endonuclease inhibitors has been explored against other viruses that use the cap-snatching mechanism, such as those in the Bunyavirales order (which includes families like Arenaviridae and Hantaviridae). nih.govbohrium.com
A key animal model used in this context is the lymphocytic choriomeningitis virus (LCMV) infection model in mice. nih.gov LCMV, an arenavirus, can cause a lethal disease in certain mouse strains, providing a robust system to test antiviral efficacy. nih.gov Research has shown that inhibitors identified from influenza CENi libraries are effective in this model. nih.govnih.gov Beyond mice, other animal models are critical for studying hemorrhagic fever-causing viruses. Syrian hamsters are used for hantavirus research, such as with Andes virus and Sin Nombre virus. nih.gov For highly pathogenic arenaviruses like Junín and Lassa, more specialized models, including guinea pigs and non-human primates (rhesus and cynomolgus macaques), are necessary to recapitulate the severe human disease and are handled in high-containment laboratories. nih.govoup.compreprints.org The demonstration of efficacy in these diverse and relevant animal models is essential for developing broad-spectrum antiviral therapies based on CEN inhibition.
Viral Load Reduction and Pathological Markers in Pre-clinical Models
A successful antiviral agent must not only reduce viral replication but also mitigate the pathological consequences of the infection. Preclinical models are essential for evaluating these effects.
In murine influenza models, treatment with the CENi baloxavir marboxil resulted in a greater than 2-log10 reduction in lung viral titers within 24 hours of administration, even when treatment was delayed up to 72-96 hours post-infection. plos.orgnih.gov This viral load reduction was accompanied by improved survival, reduced body weight loss, and decreased pathological changes in the lungs. nih.govoup.com
Similarly, in the LCMV mouse model, a CENi (referred to as "Compound B") significantly decreased viral load in the blood in a dose-dependent manner. nih.gov This reduction in viremia was correlated with the suppression of key pathological markers of the disease. Treated mice were protected from thrombocytopenia (low platelet counts) and hepatic dysfunction, as indicated by normal alanine (B10760859) aminotransferase (ALT) levels, which are typically elevated during infection. nih.govnih.gov Furthermore, immunohistochemistry analysis of liver tissue from treated mice showed an almost complete absence of viral antigens and a lack of inflammatory foci that were present in untreated animals. nih.gov
These findings demonstrate that by effectively inhibiting viral replication, compounds like this compound can prevent the downstream pathological damage caused by the virus, highlighting their therapeutic potential.
Table of Preclinical Efficacy Data for Cap-Dependent Endonuclease Inhibitors
| Model System | Virus | Inhibitor | Key Findings | Reference |
| Influenza | ||||
| BALB/c Mouse | Influenza A/PR/8/34 | Baloxavir marboxil | 100% survival in lethal infection model; significant reduction in lung viral titers (>2-log10) and body weight loss. | plos.orgnih.gov |
| BALB/c Mouse | Influenza B/HK/5/72 | Baloxavir marboxil | 100% survival with 5 or 50 mg/kg treatment in a lethal infection model. | nih.gov |
| Immunocompromised Mouse | Influenza A/PR/8/34 | Baloxavir marboxil | Profound and sustained reduction in lung viral titers without emergence of resistance. | plos.org |
| Arenavirus | ||||
| C57BL/6 Mouse | LCMV (Arenavirus) | Compound B (CENi) | 100% survival at 10 or 30 mg/kg; dose-dependent reduction in blood viral load; prevented thrombocytopenia and elevation of liver enzymes (ALT). | nih.gov |
Future Directions and Translational Prospects for Cap Dependent Endonuclease in 5
Development of Next-Generation Cap-Dependent Endonuclease Inhibitors
The emergence of drug-resistant viral strains necessitates the continuous development of new and improved CEN inhibitors. figshare.comfigshare.com Research is focused on creating compounds with broad-spectrum activity that are less susceptible to resistance.
A key strategy for developing broad-spectrum antivirals is to target conserved regions of viral enzymes. hokudai.ac.jp The active sites of CENs show structural similarities across different viral families, such as influenza viruses and bunyaviruses, providing a basis for designing broad-spectrum inhibitors. nih.govpnas.org
To combat resistance, researchers are designing inhibitors that can accommodate mutations in the viral target protein. For example, the PA-I38T substitution in the influenza virus PA subunit can reduce the susceptibility to some CEN inhibitors. nih.gov Novel inhibitors with different scaffolds are being developed to be less affected by such mutations. figshare.comnih.gov The design of next-generation inhibitors often involves creating a metal-binding pharmacophore (MBP) that can chelate the two divalent metal ions (Mg2+ or Mn2+) in the CEN active site, which is crucial for its enzymatic function. nih.govresearchgate.net
Researchers are actively exploring new chemical structures to serve as the foundation for CEN inhibitors. This includes moving beyond existing scaffolds to identify novel ones that can bind to the CEN active site in different ways. researchgate.net For instance, macrocyclic scaffolds have been designed that show a smaller decrease in inhibitory activity against resistant variants. figshare.comnih.gov
The exploration of different binding modes is also a critical area of research. nih.gov Understanding how various chemical moieties interact with the active site can lead to the design of more potent and specific inhibitors. mdpi.com For example, modifying substituents on the lipophilic part of the molecule linked to the metal-binding pharmacophore is a strategy being explored. researchgate.net
A multi-targeting strategy aims to develop a single compound that can inhibit multiple viral targets or even targets in the host cell that are essential for viral replication. This approach could potentially increase antiviral efficacy and reduce the likelihood of resistance. While specific examples for Cap-dependent endonuclease-IN-5 are not detailed, the principle is a recognized strategy in antiviral drug development.
Role of this compound in Combination Therapies
Combining antiviral drugs with different mechanisms of action is a promising strategy to enhance efficacy and combat resistance. nih.gov Studies have shown that combining a CEN inhibitor like baloxavir (B560136) marboxil with a neuraminidase inhibitor such as oseltamivir (B103847) phosphate (B84403) can result in synergistic antiviral effects against influenza virus in mouse models. nih.govnih.gov This combination has been shown to provide additional benefits in reducing virus-induced mortality and lung pathology compared to monotherapy. nih.gov Such findings suggest that this compound could also be a valuable component in future combination therapies for influenza and potentially other viral infections.
Advanced Drug Delivery Systems Research
The effectiveness of an antiviral drug can be significantly influenced by its delivery to the site of infection. Research into advanced drug delivery systems for CEN inhibitors is an emerging area. While specific research on this compound delivery systems is not yet prominent, the field of antiviral drug delivery offers potential avenues. These could include nanoparticle-based systems for targeted delivery to the respiratory tract or formulations that improve the pharmacokinetic properties of the drug.
Emerging Research Areas and Unexplored Potential
The discovery that CEN inhibitors can have broad-spectrum activity against viruses beyond influenza, such as those in the Bunyavirales order, has opened up significant new research avenues. nih.govpnas.orgnih.gov These viruses can cause severe and often fatal hemorrhagic fevers, and there is a pressing need for effective treatments. nih.gov Studies have identified CEN inhibitors that are significantly more active in vitro against viruses like Lassa virus and Junin virus than existing drugs like ribavirin. pnas.orgnih.gov
Furthermore, the potential for CEN inhibitors to be effective against other viruses that utilize a cap-snatching mechanism is an area ripe for exploration. wikipedia.org This includes a wide range of plant and animal viruses. wikipedia.orgwikipedia.org Future research will likely focus on screening this compound and other CEN inhibitors against a broader array of viruses to uncover their full therapeutic potential.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
